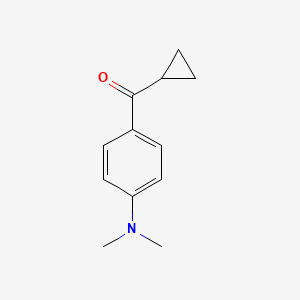
Cyclopropyl(4-(dimethylamino)phenyl)methanone
説明
科学的研究の応用
Synthesis of Antagonists and Agonists
Cyclopropyl(4-(dimethylamino)phenyl)methanone and its derivatives have been utilized in the synthesis of pharmacological compounds. For example, a derivative, ciproxifan, is a notable antagonist for the histamine H3 receptor. This synthesis involves key reactions like SNAr for acylated fluoroaromatics and cyclization processes, contributing to efficient preparation methods in medicinal chemistry (Stark, 2000).
Combinatorial Chemistry and Drug Discovery
The compound has been used as a combinatorial scaffold in the generation of structurally diverse alicyclic compounds. This is achieved through high yielding one-pot synthesis methods, particularly in the context of resin-bound cyclopropyl phenyl methanones, providing a platform for drug discovery and development (Grover et al., 2004).
Antimicrobial and Antitubercular Research
Variants of cyclopropyl phenyl methanones have demonstrated significant antimicrobial and antitubercular properties. Some compounds synthesized using this core structure have shown minimum inhibitory concentrations (MICs) effective against strains like M. tuberculosis, including multi-drug resistant strains. This highlights their potential in addressing tuberculosis and related infectious diseases (Dwivedi et al., 2005), (Ajay et al., 2010), (Bisht et al., 2010).
Apoptosis Induction in Cancer Research
Certain derivatives of cyclopropyl(4-(dimethylamino)phenyl)methanone have been found to induce apoptosis in cancer cell lines. This includes the triggering of cell death mechanisms and inhibition of crucial cellular processes like tubulin polymerization, offering insights into novel anticancer therapies (Jiang et al., 2008).
Antioxidant and Insect Antifeedant Properties
Studies have also shown that certain cyclopropyl phenyl methanone derivatives exhibit antioxidant activities and potential as insect antifeedants. This underscores the compound's versatility, extending its utility beyond medicinal applications to areas like agricultural chemistry (Thirunarayanan, 2015).
特性
IUPAC Name |
cyclopropyl-[4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13(2)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMJLXXCMZPRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(dimethylamino)phenyl)methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)
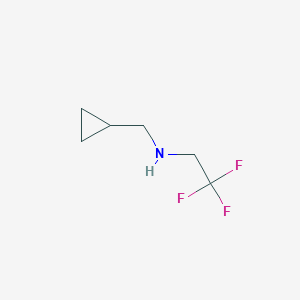
![(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B3282022.png)

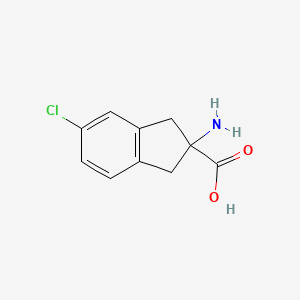
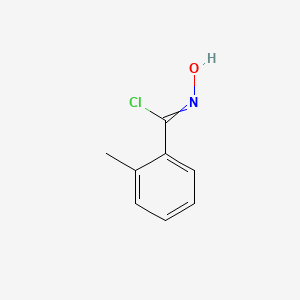

![1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine](/img/structure/B3282060.png)

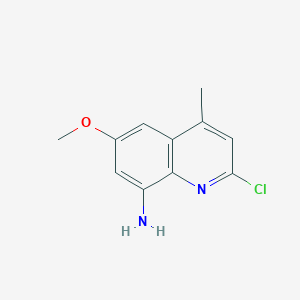

silane](/img/structure/B3282084.png)
